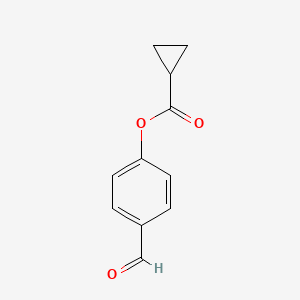![molecular formula C24H20FNO5S2 B2466098 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide CAS No. 896328-77-1](/img/structure/B2466098.png)
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, furan, and biphenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the photochemical synthesis of benzofuran derivatives, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid in ethanoic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The furan and biphenyl moieties may contribute to the compound’s ability to interact with cellular membranes and other biomolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide
- N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and increase its binding affinity to target proteins .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S2/c25-20-10-14-21(15-11-20)32(27,28)24(23-7-4-16-31-23)17-26-33(29,30)22-12-8-19(9-13-22)18-5-2-1-3-6-18/h1-16,24,26H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFDJMXYZKSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2466024.png)

![BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B2466028.png)


![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)
![2-Oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2466033.png)

![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)
